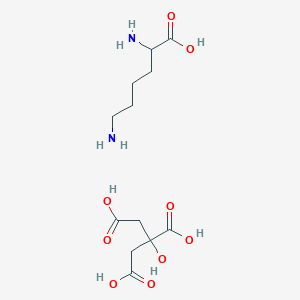

2,6-Diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Diaminohexanoic acid and 2-hydroxypropane-1,2,3-tricarboxylic acid are two distinct compounds with significant roles in various scientific fields

Métodos De Preparación

2,6-Diaminohexanoic acid

2,6-Diaminohexanoic acid can be synthesized through microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose or other carbohydrates into lysine under controlled conditions of pH, temperature, and nutrient availability .

2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid is primarily produced through the fermentation of sugars by the mold Aspergillus niger. The industrial production involves submerged fermentation, where the mold is grown in a nutrient-rich medium containing sugars, and the citric acid is subsequently extracted and purified .

Análisis De Reacciones Químicas

2,6-Diaminohexanoic acid

2,6-Diaminohexanoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form keto acids.

Reduction: Can be reduced to form corresponding amines.

Substitution: Reacts with acylating agents to form amides.

Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products include keto acids and amides .

2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid participates in:

Esterification: Forms esters with alcohols.

Dehydration: Can be dehydrated to form aconitic acid.

Complexation: Forms complexes with metal ions.

Common reagents include alcohols for esterification and dehydrating agents like sulfuric acid. Major products include esters and aconitic acid .

Aplicaciones Científicas De Investigación

2,6-Diaminohexanoic acid

Biology: Essential for protein synthesis and enzyme function.

Medicine: Used in dietary supplements and treatments for lysine deficiency.

Industry: Utilized in the production of biodegradable polymers and adhesives.

2-hydroxypropane-1,2,3-tricarboxylic acid

Chemistry: Used as a chelating agent and pH adjuster.

Biology: Integral to the citric acid cycle in cellular respiration.

Medicine: Employed in pharmaceuticals for its antioxidant properties.

Industry: Widely used in food and beverage industries as a flavoring and preservative.

Mecanismo De Acción

2,6-Diaminohexanoic acid

2,6-Diaminohexanoic acid functions by incorporating into proteins during translation, influencing protein structure and function. It also plays a role in the synthesis of carnitine, which is essential for fatty acid metabolism .

2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid acts as an intermediate in the citric acid cycle, facilitating the conversion of acetyl-CoA into carbon dioxide and water, releasing energy. It also chelates metal ions, enhancing their solubility and bioavailability .

Comparación Con Compuestos Similares

2,6-Diaminohexanoic acid

Similar compounds include other essential amino acids like arginine and histidine. Unlike lysine, arginine has a guanidino group, and histidine contains an imidazole ring, giving them different biochemical properties and functions .

2-hydroxypropane-1,2,3-tricarboxylic acid

Similar compounds include other tricarboxylic acids like isocitric acid and aconitic acid. Citric acid is unique due to its role in the citric acid cycle and its widespread industrial applications .

Propiedades

IUPAC Name |

2,6-diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C6H8O7/c7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOCIPREOMFUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)

![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)

![4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)